molecular formula C13H16BrNO4S B2631507 2-(3-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide CAS No. 342780-87-4

2-(3-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide

Cat. No.: B2631507
CAS No.: 342780-87-4
M. Wt: 362.24
InChI Key: MAVXCASOTLOARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

  • Thiolan Sulfone Ring :

    • The tetrahydrothiophene ring adopts a puckered conformation due to the sulfone group’s electron-withdrawing effects.
    • The sulfone oxygen atoms induce partial double-bond character in the C-S bonds, reducing ring flexibility.
  • Acetamide Backbone :

    • The N-methyl and N-thiolan substituents create a cis or trans arrangement relative to the carbonyl group.
    • Density functional theory (DFT) calculations for similar compounds suggest a preference for the trans configuration to minimize steric clash.
  • Bromophenoxy Group :

    • The meta-bromine atom on the phenyl ring causes slight distortion from planarity due to its bulk.
    • The phenoxy oxygen’s lone pairs engage in conjugation with the aromatic ring, stabilizing the structure.

Table 1 : Bond Lengths and Angles from Computational Modeling

Bond/Angle Value (Å/°)
C=O (Acetamide) 1.23
C-S (Sulfone) 1.76
S=O 1.43
C-Br 1.90
N-C (Thiolan) 1.47

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.35–7.28 (m, 1H, Ar-H): Aromatic proton adjacent to bromine.
    • δ 6.95–6.88 (m, 2H, Ar-H): Remaining aromatic protons.
    • δ 4.52 (s, 2H, OCH₂CO): Methylene group linking phenoxy and acetamide.
    • δ 3.72–3.65 (m, 1H, Thiolan-H): Proton on the thiolan ring.
    • δ 3.12 (s, 3H, N-CH₃): Methyl group attached to nitrogen.
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 170.2 (C=O): Acetamide carbonyl.
    • δ 132.5–121.8 (Ar-C): Aromatic carbons.
    • δ 58.3 (OCH₂CO): Methylene carbon.
    • δ 52.1 (N-CH₃): Methyl carbon.
    • δ 44.9 (Thiolan-C): Sulfone-bearing carbon.

Infrared (IR) Spectroscopy :

  • Major Peaks :
    • 1685 cm⁻¹: C=O stretch (acetamide).
    • 1340 cm⁻¹ and 1160 cm⁻¹: Symmetric and asymmetric S=O stretches.
    • 1245 cm⁻¹: C-O-C stretch (phenoxy group).
    • 560 cm⁻¹: C-Br stretch.

Mass Spectrometry (MS) :

  • Molecular Ion : m/z 401.3 [M]⁺.
  • Fragments :
    • m/z 324.1 [M – Br]⁺: Loss of bromine.
    • m/z 215.0 [C₈H₈BrNO₂]⁺: Bromophenoxyacetamide ion.
    • m/z 154.2 [C₄H₇NO₃S]⁺: Thiolan sulfone fragment.

Figure 1 : IR Spectrum Simulated for Key Functional Groups ![IR peaks mapped to functional groups]

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S/c1-15(11-5-6-20(17,18)9-11)13(16)8-19-12-4-2-3-10(14)7-12/h2-4,7,11H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVXCASOTLOARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide (CAS Number: 342780-87-4) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A bromophenoxy group, which enhances lipophilicity and potential interactions with biological targets.
  • A thiolane ring with a dioxo group, contributing to its reactivity and biological activity.
  • An acetamide moiety , allowing for hydrogen bonding interactions.

Molecular Formula: C13_{13}H16_{16}BrNO4_4S
Molecular Weight: 348.24 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Similar compounds have shown to activate the Nrf2 pathway, leading to increased expression of antioxidant proteins that combat oxidative stress. This suggests that the compound may enhance cellular resistance to oxidative damage through similar pathways.
  • Enzyme Inhibition : The presence of the bromophenoxy group may facilitate interactions with specific enzymes or receptors, potentially inhibiting their activity. This is common among compounds with similar functional groups.
  • Cellular Signaling Modulation : The compound might influence various signaling pathways, including those related to cell survival and apoptosis, by modulating protein interactions and post-translational modifications.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberMolecular FormulaPotential Biological Activity
This compound342780-87-4C13_{13}H16_{16}BrNO4_4SAntioxidant, Enzyme Inhibition
3-Bromo-4,5-dihydroxybenzaldehydeNot specifiedC8_{8}H7_{7}BrO3_3Antioxidant via Nrf2 activation

Comparison with Similar Compounds

Key Observations :

Polarity and Solubility : The sulfone group in the target compound increases polarity compared to morpholine-containing analogs () but less than benzothiazole derivatives (), which exhibit higher lipophilicity due to aromatic trifluoromethyl groups.

Bioactivity :

  • The benzothiazole core () is associated with kinase inhibition and anticancer activity, whereas the sulfone-thiolane moiety (target compound) may target sulfotransferases or inflammation-related pathways.
  • The morpholine group () enhances solubility and may improve blood-brain barrier penetration .

Synthetic Complexity : The target compound’s thiolane sulfone and N-methyl groups require multi-step synthesis, whereas morpholine derivatives () are simpler to prepare.

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability: The sulfone group in the target compound reduces susceptibility to cytochrome P450 oxidation compared to non-sulfonated analogs (e.g., ’s morpholine derivative) .
  • Binding Affinity: The 3-bromophenoxy group may confer stronger halogen bonding than 4-isopropylphenoxy () or methoxyphenyl () substituents, as bromine has a larger van der Waals radius than fluorine or methyl groups.
  • Toxicity : Sulfone-containing compounds (e.g., target compound) may carry a higher risk of hepatotoxicity compared to morpholine derivatives, which are generally well-tolerated .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(3-bromophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylacetamide, and how can reaction yields be optimized?

  • Methodology : The synthesis of structurally related acetamides often involves coupling substituted phenols with activated acyl intermediates. For example, highlights a multi-step synthesis using 2-chloro-N-methylacetamide and substituted benzoates, with yields optimized via temperature control (e.g., maintaining 273 K during coupling) and purification via solvent extraction (dichloromethane) . suggests adapting methods for analogous compounds, such as reacting substituted phenols with acetyl chlorides in the presence of triethylamine to form acetamide bonds . Yield optimization may require adjusting stoichiometry, catalyst loadings (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in ), or solvent systems .

Q. How can the molecular structure of this compound be characterized experimentally?

  • Methodology : X-ray crystallography (as in ) is a gold standard for determining bond angles, dihedral angles, and hydrogen-bonding networks. For this compound, single-crystal growth via slow evaporation (e.g., methylene chloride as a solvent) and refinement using software like SHELX or Olex2 are recommended . Spectroscopic methods, such as NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), can validate purity and functional groups. Computational tools (e.g., PubChem’s InChI key generation in ) supplement experimental data .

Q. What biochemical assays are suitable for studying its protein-binding interactions?

  • Methodology : emphasizes using biochemical assays like surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd) and kinetics (kon/koff). For example, immobilizing target proteins (e.g., ion channels or enzymes) on sensor chips and titrating the compound to assess dose-dependent responses . Radioligand displacement assays may also quantify competitive binding in receptor studies.

Advanced Research Questions

Q. How can researchers design experiments to evaluate its environmental persistence and degradation pathways?

  • Methodology : Per , conduct laboratory studies under controlled conditions to assess hydrolysis, photolysis, and microbial degradation. Use HPLC-MS/MS to track degradation products and quantify half-lives (t½) in water/soil matrices. OECD guidelines (e.g., Test 301 for ready biodegradability) can standardize protocols. Computational modeling (e.g., EPI Suite) predicts properties like logP and biodegradation likelihood .

Q. What advanced techniques resolve contradictions in bioactivity data across studies?

  • Methodology : Discrepancies in IC50 or EC50 values may arise from assay conditions (e.g., cell line variability, solvent effects). recommends orthogonal assays (e.g., luciferase reporter gene assays alongside Western blotting for Nrf2 activation) to confirm activity. Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers .

Q. How can its interactions with lipid bilayers or membrane proteins be systematically studied?

  • Methodology : Use molecular dynamics (MD) simulations to predict partitioning into lipid bilayers (e.g., POPC membranes) and free-energy calculations (umbrella sampling). Experimentally, fluorescence quenching assays with liposome-encapsulated dyes or patch-clamp electrophysiology (for ion channel modulation) validate computational predictions .

Data Contradiction Analysis

Q. Why might synthesis yields vary significantly between similar acetamide derivatives?

  • Analysis : reports low yields (2–5%) for AZD8931 due to steric hindrance or intermediate instability. In contrast, achieved higher yields via optimized coupling (e.g., dichloromethane solvent, triethylamine base). Key variables include reagent purity, reaction time, and workup procedures. DOE (Design of Experiments) methods, such as fractional factorial designs, can isolate critical factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.